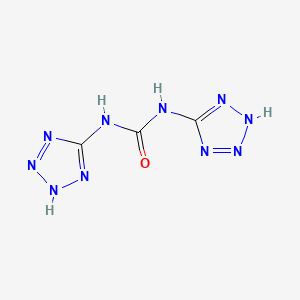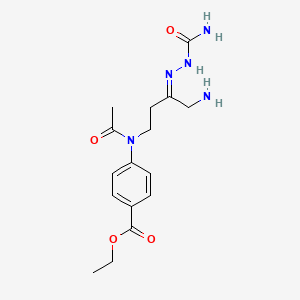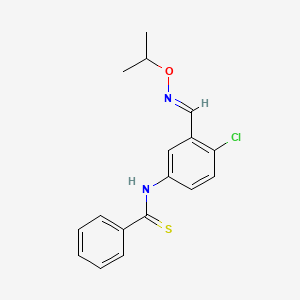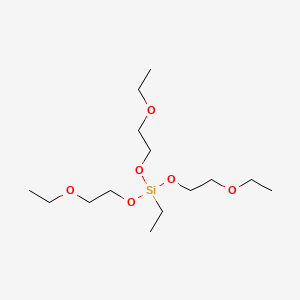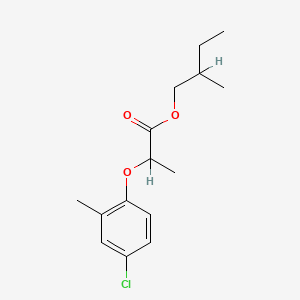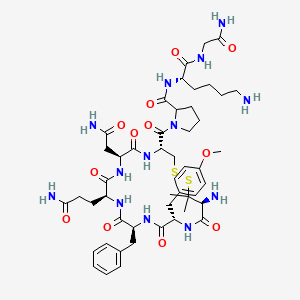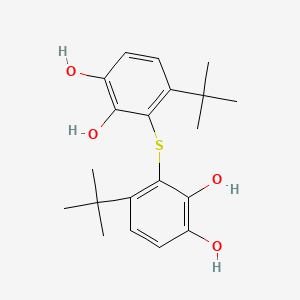
1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-苯二酚,4,4'-二叔丁基二硫代是一种以其独特结构和性质而闻名的化合物。它是苯二酚的衍生物,其中羟基被二硫代基和叔丁基取代。
准备方法
合成路线和反应条件
1,2-苯二酚,4,4'-二叔丁基二硫代的合成通常涉及在受控条件下使 1,2-苯二酚与二硫代试剂和叔丁基试剂反应。该反应通常在催化剂的存在下进行,以促进所需产物的形成。反应条件,例如温度、压力和溶剂,经过优化以获得高产率和纯度。
工业生产方法
在工业规模上,该化合物的生产涉及类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,确保该化合物以大批量生产,且质量一致。使用先进技术和设备有助于达到所需规格。
化学反应分析
反应类型
1,2-苯二酚,4,4'-二叔丁基二硫代会发生各种化学反应,包括氧化、还原和取代反应。这些反应受二硫代基和叔丁基的存在影响,这些基团会影响化合物的反应性和稳定性。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂来氧化该化合物。
还原: 采用硼氢化钠或氢化铝锂等还原剂来还原该化合物。
取代: 可以使用卤化剂或其他亲电试剂进行取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能导致形成醌类,而还原可以产生各种氢醌衍生物。
科学研究应用
1,2-苯二酚,4,4'-二叔丁基二硫代有几个科学研究应用:
化学: 它用作各种化学反应和合成过程中的试剂。
生物学: 研究该化合物潜在的生物活性,包括抗氧化和抗菌特性。
医药: 正在进行研究以探索其潜在的治疗应用,例如开发新药。
工业: 它用于生产聚合物、树脂和其他工业材料。
作用机制
1,2-苯二酚,4,4'-二叔丁基二硫代的作用机制涉及其与生物系统中的分子靶点和途径的相互作用。二硫代基和叔丁基在调节其反应性和相互作用中起着至关重要的作用。该化合物可以通过清除自由基并防止氧化损伤来作为抗氧化剂。它还可以与酶和蛋白质相互作用,影响各种生化途径。
相似化合物的比较
类似化合物
1,4-苯二酚,2,5-二叔丁基: 这种化合物具有类似的结构,但在羟基的位置以及二硫代基的缺失方面有所不同。
1,2-苯二酚,3,5-二叔丁基: 另一种具有不同取代模式的类似化合物。
独特性
1,2-苯二酚,4,4'-二叔丁基二硫代由于二硫代基的存在而具有独特性,该基团赋予了独特的化学和生物学特性。这使得它成为各种应用中宝贵的化合物,并将它与其他苯二酚衍生物区分开来。
属性
CAS 编号 |
72361-37-6 |
|---|---|
分子式 |
C20H26O4S |
分子量 |
362.5 g/mol |
IUPAC 名称 |
4-tert-butyl-3-(6-tert-butyl-2,3-dihydroxyphenyl)sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C20H26O4S/c1-19(2,3)11-7-9-13(21)15(23)17(11)25-18-12(20(4,5)6)8-10-14(22)16(18)24/h7-10,21-24H,1-6H3 |
InChI 键 |
JZORCAQWNJVPPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=C(C=C1)O)O)SC2=C(C=CC(=C2O)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



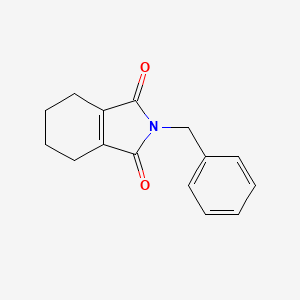
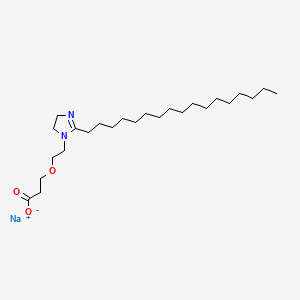
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
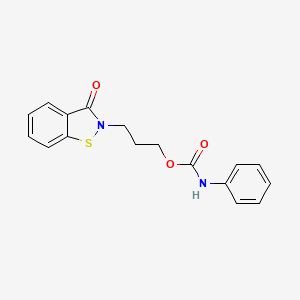
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
